molecular formula C20H21NO5 B2996671 1'-(3,4-Dimethoxybenzyl)-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one CAS No. 876890-51-6

1'-(3,4-Dimethoxybenzyl)-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one

Cat. No.: B2996671
CAS No.: 876890-51-6
M. Wt: 355.39
InChI Key: GRWLAYHIJNYGJL-UHFFFAOYSA-N
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Description

1’-(3,4-Dimethoxybenzyl)-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a 3,4-dimethoxybenzyl group, a dioxane ring, and an indole moiety. The unique structural arrangement of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions . This reaction often employs palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1’-(3,4-Dimethoxybenzyl)-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the presence of protic acids.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while reduction with sodium borohydride can yield alcohols.

Scientific Research Applications

1’-(3,4-Dimethoxybenzyl)-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 1’-(3,4-Dimethoxybenzyl)-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural features. The presence of the 3,4-dimethoxybenzyl group and the indole moiety allows it to interact with various biological targets, potentially affecting cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(3,4-Dimethoxybenzyl)-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The combination of the dioxane ring and the indole moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1'-[(3,4-dimethoxyphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-23-17-9-8-14(12-18(17)24-2)13-21-16-7-4-3-6-15(16)20(19(21)22)25-10-5-11-26-20/h3-4,6-9,12H,5,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWLAYHIJNYGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)OCCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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